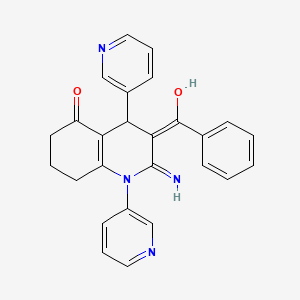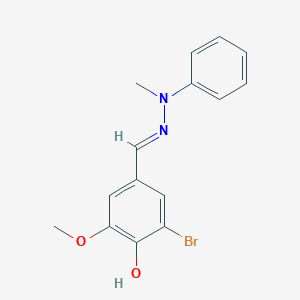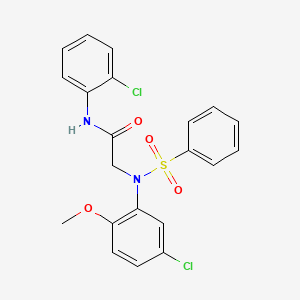
2-amino-3-benzoyl-1,4-di-3-pyridinyl-4,6,7,8-tetrahydro-5(1H)-quinolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-3-benzoyl-1,4-di-3-pyridinyl-4,6,7,8-tetrahydro-5(1H)-quinolinone, also known as DBT or Dibenzoylthiamine, is a synthetic derivative of thiamine that has been used in scientific research for its biochemical and physiological effects. This compound has been synthesized through various methods and has been investigated for its mechanism of action and potential therapeutic applications.
Mécanisme D'action
2-amino-3-benzoyl-1,4-di-3-pyridinyl-4,6,7,8-tetrahydro-5(1H)-quinolinone is a thiamine derivative that can cross the blood-brain barrier and enter the brain. It has been shown to inhibit the formation of amyloid-beta plaques and decrease oxidative stress, which are both implicated in the pathogenesis of neurodegenerative diseases.
Biochemical and Physiological Effects:
2-amino-3-benzoyl-1,4-di-3-pyridinyl-4,6,7,8-tetrahydro-5(1H)-quinolinone has been shown to increase the activity of enzymes involved in energy metabolism, such as pyruvate dehydrogenase and alpha-ketoglutarate dehydrogenase, which can improve mitochondrial function and energy production. It has also been shown to increase the expression of neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), which can promote neuronal survival and growth.
Avantages Et Limitations Des Expériences En Laboratoire
2-amino-3-benzoyl-1,4-di-3-pyridinyl-4,6,7,8-tetrahydro-5(1H)-quinolinone has advantages in that it is a synthetic compound that can be easily synthesized and purified. It also has a high potency and can be effective at low concentrations. However, its limitations include its relatively low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
Future research directions for 2-amino-3-benzoyl-1,4-di-3-pyridinyl-4,6,7,8-tetrahydro-5(1H)-quinolinone could include investigating its potential therapeutic applications in other neurodegenerative diseases, such as Huntington's disease and multiple sclerosis. It could also be investigated for its potential use in combination therapy with other neuroprotective agents. Further studies could also investigate the pharmacokinetics and pharmacodynamics of 2-amino-3-benzoyl-1,4-di-3-pyridinyl-4,6,7,8-tetrahydro-5(1H)-quinolinone to optimize its therapeutic potential.
Méthodes De Synthèse
2-amino-3-benzoyl-1,4-di-3-pyridinyl-4,6,7,8-tetrahydro-5(1H)-quinolinone can be synthesized through the condensation of thiamine with benzoyl chloride in the presence of a base, followed by cyclization with pyridine and reduction with sodium borohydride. This method has been optimized to yield high purity and high yield of 2-amino-3-benzoyl-1,4-di-3-pyridinyl-4,6,7,8-tetrahydro-5(1H)-quinolinone.
Applications De Recherche Scientifique
2-amino-3-benzoyl-1,4-di-3-pyridinyl-4,6,7,8-tetrahydro-5(1H)-quinolinone has been investigated for its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has been shown to have neuroprotective effects and can improve cognitive function in animal models.
Propriétés
IUPAC Name |
(3E)-3-[hydroxy(phenyl)methylidene]-2-imino-1,4-dipyridin-3-yl-4,6,7,8-tetrahydroquinolin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O2/c27-26-24(25(32)17-7-2-1-3-8-17)22(18-9-5-13-28-15-18)23-20(11-4-12-21(23)31)30(26)19-10-6-14-29-16-19/h1-3,5-10,13-16,22,27,32H,4,11-12H2/b25-24+,27-26? |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUQNKCJLFMZDQU-PYNDXIEHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(C(=C(C3=CC=CC=C3)O)C(=N)N2C4=CN=CC=C4)C5=CN=CC=C5)C(=O)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C(C(/C(=C(/C3=CC=CC=C3)\O)/C(=N)N2C4=CN=CC=C4)C5=CN=CC=C5)C(=O)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3E)-3-[hydroxy(phenyl)methylidene]-2-imino-1,4-dipyridin-3-yl-4,6,7,8-tetrahydroquinolin-5-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{1-[(5-{[isopropyl(methyl)amino]methyl}-1H-tetrazol-1-yl)acetyl]-3-piperidinyl}(2-thienyl)methanone](/img/structure/B6004999.png)
![1-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]-4-(4-methylphenyl)piperazine](/img/structure/B6005008.png)

![N-methyl-1-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-N-(2-phenylethyl)-3-piperidinamine](/img/structure/B6005037.png)
![N-ethyl-2-{1-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-3-oxo-2-piperazinyl}-N-(2-methyl-2-propen-1-yl)acetamide](/img/structure/B6005038.png)
![methyl 2,2-dimethyl-4,6-dioxo-5-{[(2-phenylethyl)amino]methylene}cyclohexanecarboxylate](/img/structure/B6005041.png)
![2-[1-isobutyl-4-(2,3,6-trifluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6005045.png)
![N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]-3-thiophenesulfonamide](/img/structure/B6005046.png)
![methyl N-{[2-(2-methoxyethyl)-1,3-benzoxazol-6-yl]carbonyl}methioninate](/img/structure/B6005052.png)

![1-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-(3-methoxyphenyl)piperidine](/img/structure/B6005061.png)
![N-{[(5-bromo-2-pyridinyl)amino]carbonothioyl}-5-(4-chlorophenyl)-2-furamide](/img/structure/B6005062.png)
![N-(3-chloro-2-methylphenyl)-N'-[6-(methoxymethyl)-4-oxo-1,4-dihydro-2-pyrimidinyl]guanidine](/img/structure/B6005068.png)
![4-chloro-N-[(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)methyl]-N-phenylbenzenesulfonamide](/img/structure/B6005070.png)